2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-bromo-6-(trifluoromethoxy)phenyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O3/c11-6-2-1-3-7(17-10(12,13)14)8(6)9-15-4-5-16-9/h1-3,9H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWPZLRUGZVDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC=C2Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Bromo 6 Trifluoromethoxyphenyl 1,3 Dioxolane
Precursor Synthesis and Functional Group Introduction Strategies
The synthesis of the aromatic aldehyde precursor is a critical phase that involves the sequential or strategic introduction of the bromo and trifluoromethoxy substituents onto the aromatic ring, culminating in the formation of the aldehyde functionality.
Synthesis of Substituted Aryl Aldehyde/Ketone Precursors
While a direct, high-yield synthesis of 2-bromo-6-(trifluoromethoxy)benzaldehyde (B581290) is not extensively documented, analogous synthetic pathways for similar compounds, such as 2-bromo-6-fluorobenzaldehyde (B104081), provide a strategic blueprint. google.com One common approach begins with a substituted toluene (B28343) derivative, which then undergoes benzylic bromination followed by oxidation to the aldehyde. For instance, a method for preparing 2-bromo-6-fluorobenzaldehyde starts with 2-bromo-6-fluorotoluene. This is subjected to bromination under light conditions using hydrobromic acid and hydrogen peroxide to form 2-bromo-6-fluorobenzyl bromide. Subsequent oxidation, for example, using dimethyl sulfoxide (B87167) (DMSO), yields the desired benzaldehyde (B42025). google.com
Another strategy involves the formylation of a pre-functionalized aromatic ring. For example, the Vilsmeier-Haack reaction, using reagents like POCl₃/DMF, can introduce an aldehyde group onto a suitable substrate like 2-bromo-6-fluorobenzotrifluoride. Alternatively, starting from an aniline (B41778) derivative, such as 2-bromo-6-fluoro-3-methoxyaniline, a Sandmeyer reaction can be employed to introduce a nitrile group, which is then reduced to the aldehyde. These methodologies highlight the importance of having a correctly substituted aromatic precursor prior to the introduction of the aldehyde functionality.
Introduction of the Trifluoromethoxy Group onto the Aromatic Ring
The introduction of the trifluoromethoxy (-OCF₃) group is a key step in the synthesis of the precursor. This functional group significantly influences the electronic properties of the aromatic ring. Several methods exist for trifluoromethoxylation of aromatic compounds. A common industrial method involves the chlorination of a corresponding anisole (B1667542) (methoxybenzene) derivative to form a trichloromethoxy intermediate, which is then fluorinated using reagents like antimony trifluoride (Swarts reaction) or anhydrous hydrogen fluoride (B91410) (HF) to yield the trifluoromethoxy group. google.com
Another approach starts from a phenol (B47542). The phenol can be reacted with a trifluoromethylating agent. For instance, the reaction of a phenol with carbon tetrachloride and hydrogen fluoride under pressure is a known method. More modern and milder methods have also been developed.
Regioselective Bromination of the Aromatic Substrate
Achieving the desired 2,6-disubstitution pattern with bromo and trifluoromethoxy groups requires a highly regioselective bromination step. The trifluoromethoxy group is known to be an ortho-para directing group for electrophilic aromatic substitution, albeit with a deactivating inductive effect. However, achieving exclusive ortho-bromination in the presence of an existing substituent can be challenging due to the potential for the formation of isomeric products.
A powerful strategy to overcome this challenge is directed ortho-metalation (DoM) . uwindsor.cabaranlab.orgunblog.fr This technique utilizes a directing metalation group (DMG) on the aromatic ring to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium. The resulting aryllithium intermediate can then be trapped with an electrophile, in this case, a bromine source such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), to install the bromine atom with high regioselectivity. uwindsor.cabaranlab.orgunblog.fr
In the context of synthesizing 2-bromo-6-(trifluoromethoxy)benzaldehyde, a plausible strategy would involve a protected aldehyde or a group that can be later converted to an aldehyde to act as the directing group. For instance, an N,N-diethylbenzamide group is a potent DMG. Starting with a trifluoromethoxy-substituted benzoic acid, it can be converted to the corresponding amide. This amide would then direct lithiation to the ortho position, followed by quenching with a brominating agent. Subsequent manipulation of the amide group would then yield the desired aldehyde. The trifluoromethoxy group itself can also act as a directing group, although it is considered a weaker DMG compared to amides or carbamates. baranlab.org
Formation of the 1,3-Dioxolane (B20135) Moiety
The final step in the synthesis of 2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane is the protection of the aldehyde group as a cyclic acetal (B89532), specifically a 1,3-dioxolane. This is typically achieved through the acid-catalyzed condensation of the aldehyde with a 1,2-diol, most commonly ethylene (B1197577) glycol. researchgate.net
Acid-Catalyzed Condensation with 1,2-Diols: Mechanistic Considerations and Optimization
The mechanism involves the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of the 1,2-diol. This attack forms a protonated hemiacetal, which then loses a proton to yield the neutral hemiacetal. Subsequent protonation of the hemiacetal's hydroxyl group forms a good leaving group (water). The departure of water is assisted by the lone pair of electrons on the other oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. Finally, an intramolecular nucleophilic attack by the second hydroxyl group of the diol on the oxonium ion, followed by deprotonation, yields the stable 1,3-dioxolane ring. researchgate.net
Optimization of this reaction often involves the choice of solvent, temperature, and, most importantly, the catalyst.
Role of Catalyst Selection (Brønsted vs. Lewis Acids)
Both Brønsted and Lewis acids can effectively catalyze the formation of 1,3-dioxolanes. nih.govresearchgate.net
Brønsted acids , such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or acidic ion-exchange resins, are commonly used. mdpi.comnih.gov They function by donating a proton to activate the carbonyl group, as described in the mechanism above. The choice of Brønsted acid can influence the reaction rate and yield, with stronger acids generally leading to faster reactions. However, very strong acids can sometimes lead to side reactions, especially with sensitive substrates.
Lewis acids , such as boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), or metal triflates (e.g., Sc(OTf)₃, Cu(OTf)₂), can also catalyze this reaction. researchgate.net A Lewis acid activates the carbonyl group by coordinating to the carbonyl oxygen. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more reactive towards the nucleophilic attack of the 1,2-diol. In some cases, particularly with sterically hindered aldehydes or less reactive diols, Lewis acids can offer advantages in terms of milder reaction conditions and higher yields. acs.org
The choice between a Brønsted and a Lewis acid catalyst often depends on the specific substrate, the desired reaction conditions (e.g., temperature, solvent), and the presence of other functional groups in the molecule that might be sensitive to one type of acid over the other.
Interactive Data Table: Comparison of Catalysts for Dioxolane Formation
| Catalyst Type | Example(s) | Mechanism of Carbonyl Activation | Common Reaction Conditions | Advantages |
| Brønsted Acid | p-TsOH, H₂SO₄ | Protonation of the carbonyl oxygen | Refluxing toluene with Dean-Stark trap | Readily available, cost-effective, well-established methods |
| Lewis Acid | BF₃·OEt₂, ZnCl₂ | Coordination to the carbonyl oxygen | Often milder conditions (e.g., room temperature) | Can be more effective for hindered substrates, potentially higher selectivity |
Influence of Reaction Conditions (Solvent, Temperature, Water Removal)
The yield and rate of formation of this compound are highly dependent on the interplay of solvent, temperature, and the efficiency of water removal. organic-chemistry.orgprepchem.com
Solvent: The choice of solvent is critical. Non-polar, aprotic solvents such as toluene or benzene (B151609) are traditionally employed. prepchem.comnih.gov These solvents serve a dual purpose: they dissolve the reactants and, crucially, form an azeotrope with the water generated during the reaction. rochester.edu This allows for the continuous removal of water via a Dean-Stark apparatus, which is essential to shift the reaction equilibrium towards the formation of the dioxolane product. organic-chemistry.orgrsc.org Other solvents like dichloromethane (B109758) can also be used, but the method of water removal may need to be adjusted, for instance, by using a chemical drying agent. orgsyn.org
Temperature: The reaction is typically conducted at the reflux temperature of the chosen solvent to facilitate the azeotropic removal of water. organic-chemistry.org For example, using toluene as a solvent would mean running the reaction at approximately 111°C. While higher temperatures can increase the reaction rate, they must be balanced against the potential for side reactions or degradation of the starting material, 2-bromo-6-trifluoromethoxybenzaldehyde, which contains sensitive bromo- and trifluoromethoxy- substituents.
Water Removal: As acetalization is a reversible equilibrium reaction, the removal of the water by-product is arguably the most critical factor for achieving high yields. orgsyn.orgresearchgate.net The Dean-Stark trap is the most common apparatus used for this purpose in laboratory and industrial settings. organic-chemistry.orgprepchem.com Alternatively, chemical methods can be employed. These include the use of orthoesters, such as triethyl orthoformate, which react with water to produce alcohol and an ester, effectively sequestering it from the reaction mixture. orgsyn.org Physical sequestration using molecular sieves is another effective, albeit less common for large-scale synthesis, method. organic-chemistry.org
Table 1: Influence of Reaction Conditions on Dioxolane Synthesis
| Parameter | Influence on Reaction | Common Practices | Rationale |
|---|---|---|---|
| Solvent | Affects solubility and enables azeotropic water removal. | Toluene, Benzene, Dichloromethane | Forms an azeotrope with water to drive equilibrium forward. organic-chemistry.orgrochester.edu |
| Temperature | Controls reaction rate and efficiency of water removal. | Reflux temperature of the solvent (e.g., ~111°C for Toluene) | Accelerates the rate of reaction and facilitates azeotropic distillation. |
| Water Removal | Crucial for shifting the equilibrium towards product formation. | Dean-Stark apparatus, Trialkyl orthoformates, Molecular sieves | Prevents the reverse reaction (hydrolysis of the acetal) from occurring. organic-chemistry.orgorgsyn.orgresearchgate.net |
Detailed Mechanistic Pathway Analysis: Hemiacetal and Oxycarbenium Ion Intermediates
The formation of this compound proceeds through a well-established acid-catalyzed mechanism involving two key intermediates: a hemiacetal and an oxycarbenium ion.
The mechanism is initiated by the protonation of the carbonyl oxygen of 2-bromo-6-trifluoromethoxybenzaldehyde by an acid catalyst (e.g., p-toluenesulfonic acid). This step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. One of the hydroxyl groups of ethylene glycol then attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal.
Deprotonation of this intermediate yields the neutral hemiacetal . nih.gov The hemiacetal is a crucial, albeit often transient, species in the reaction pathway. nih.govacs.org In the presence of acid, the hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). The departure of the water molecule is facilitated by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxycarbenium ion . thieme-connect.de This cation is a highly reactive electrophile.
The final step of the ring formation involves an intramolecular nucleophilic attack by the second hydroxyl group of the ethylene glycol moiety on the oxycarbenium ion. Subsequent deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final product, this compound.
Alternative and Novel Dioxolane Formation Approaches
Beyond the classical acid-catalyzed methods, several modern synthetic strategies offer potential advantages in terms of efficiency, reaction time, and environmental impact.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates. For the synthesis of dioxolanes, microwave irradiation can significantly reduce reaction times from hours to minutes. nih.govnih.gov This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture. In a potential microwave-assisted protocol for this compound, the aldehyde, ethylene glycol, and a solid-supported acid catalyst (e.g., iodine-impregnated neutral alumina) could be irradiated in a solvent-free setting or with a minimal amount of a high-boiling solvent. nih.govdpkmr.edu.in This approach often leads to higher yields and cleaner reaction profiles by minimizing thermal degradation and side-product formation. nih.govmdpi.com
Organocatalytic Formal Cycloaddition Strategies
Organocatalysis offers an alternative to traditional metal- or strong acid-based catalysis. Asymmetric formal [3+2] cycloaddition reactions have been developed for the synthesis of 1,3-dioxolanes. nih.govacs.org These reactions can proceed via the formation of hemiacetal intermediates between a γ-hydroxy-α,β-unsaturated ketone and an aldehyde, catalyzed by bifunctional organocatalysts like those derived from cinchona alkaloids. acs.org While this specific strategy may not be directly applicable to the synthesis of this compound from ethylene glycol, it highlights the potential of organocatalysts to facilitate dioxolane formation under mild conditions, potentially through activation of the aldehyde or diol.
Green Chemistry Approaches to Acetalization
Green chemistry principles aim to reduce the environmental impact of chemical processes. For acetalization, this involves replacing hazardous solvents and corrosive acids with more benign alternatives. ijsdr.orgias.ac.in A photo-organocatalytic protocol for acetalization has been developed, utilizing a photocatalyst like thioxanthenone and visible light from household lamps. rsc.orgrsc.orgresearchgate.net This method avoids the need for strong acids and high temperatures. Another green approach is the use of solid acid catalysts, such as montmorillonite (B579905) K10 clay or sulfonic acid-functionalized nanoporous materials, which are recoverable and reusable, minimizing waste. nih.govias.ac.in Performing the reaction in greener solvents or under solvent-free conditions further enhances the environmental credentials of the synthesis. researchgate.netijsdr.org
Table 2: Comparison of Novel Synthetic Approaches for Dioxolane Formation
| Methodology | Key Features | Potential Advantages for Target Compound |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, short reaction times. nih.gov | Increased throughput, potentially higher yields, reduced side products. nih.gov |
| Organocatalytic Strategies | Metal-free, mild reaction conditions. nih.govacs.org | Avoidance of harsh acids, potential for asymmetric synthesis if applicable. |
| Green Chemistry Approaches | Use of reusable catalysts, benign solvents, or photocatalysis. ias.ac.inrsc.org | Reduced environmental impact, simplified catalyst removal, enhanced safety. ijsdr.org |
Advanced Synthetic Route Optimization
Optimizing the synthetic route to this compound involves a multi-faceted approach aimed at maximizing yield, minimizing cost and environmental impact, and ensuring scalability. This can involve screening various Lewis or Brønsted acid catalysts to find one that offers high activity under milder conditions. For instance, catalysts like iodine or scandium triflate have been shown to be effective for acetalization. organic-chemistry.org
Furthermore, process intensification techniques, such as flow chemistry, could be explored. A flow reactor setup would allow for precise control over reaction parameters like temperature, pressure, and residence time, potentially leading to higher yields and safer operation compared to batch processing. Combining this with a solid-supported catalyst would enable a continuous production process where the product stream is free of dissolved catalyst, simplifying purification. The integration of biocatalysis, where enzymes are used in organic solvents to produce the diol precursor followed by chemocatalysis for the dioxolane formation, represents a frontier in sustainable synthesis. researchgate.netrwth-aachen.de
Yield Enhancement and Selectivity Control
Optimizing the yield and controlling the selectivity are critical aspects of the synthesis of this compound. Several strategies can be employed to enhance the efficiency of this acetalization reaction.
Catalyst Selection: The choice of acid catalyst plays a significant role in the reaction rate and yield. While traditional Brønsted acids like p-toluenesulfonic acid are commonly used, other catalysts can offer advantages in terms of activity, selectivity, and ease of workup. For the synthesis of similar dioxolane structures, a variety of acid catalysts have been successfully employed. The effectiveness of a catalyst often depends on the specific substrate and reaction conditions.
Water Removal: The acetalization reaction is an equilibrium process that produces water as a byproduct. To drive the reaction to completion and maximize the yield of the dioxolane, it is essential to remove water from the reaction mixture as it is formed. A common laboratory technique for this is the use of a Dean-Stark apparatus, which continuously removes the water-azeotrope from the refluxing solvent, typically benzene or toluene. prepchem.com Alternatively, dehydrating agents can be added directly to the reaction mixture.
Reaction Conditions: Temperature and reaction time are crucial parameters that need to be optimized. The reaction is typically carried out at the reflux temperature of the solvent to facilitate the removal of water. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or harsh conditions.
Stoichiometry of Reactants: The molar ratio of the reactants can also influence the yield. Using a slight excess of ethylene glycol can help to shift the equilibrium towards the formation of the desired product. However, a large excess should be avoided as it can complicate the purification process.
The following table illustrates the impact of different catalysts on the yield of a representative acetalization reaction of a substituted benzaldehyde with ethylene glycol. It is important to note that this data is for a model reaction and specific results for this compound may vary.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| p-Toluenesulfonic acid | Toluene | 110 | 6 | 85 |
| Sulfuric acid | Dichloromethane | 40 | 8 | 78 |
| Amberlyst-15 | Hexane | 69 | 5 | 92 |
| Montmorillonite K-10 | Toluene | 110 | 4 | 90 |
This table presents illustrative data for a generic acetalization reaction to demonstrate the effect of catalyst choice on yield. Specific data for the synthesis of this compound is not publicly available.
Reactivity and Derivatization Studies of 2 2 Bromo 6 Trifluoromethoxyphenyl 1,3 Dioxolane
Reactivity of the 1,3-Dioxolane (B20135) Acetal (B89532) Functionality
The 1,3-dioxolane group serves as a protective group for the carbonyl functionality of the parent aldehyde, 2-bromo-6-trifluoromethoxybenzaldehyde. Its reactivity is characterized by its stability under certain conditions and its susceptibility to cleavage under others.
The hydrolysis of acetals, including 1,3-dioxolanes, is a reversible process catalyzed by acid. organicchemistrytutor.comorgoreview.com The reaction proceeds through a series of protonation and nucleophilic attack steps, ultimately regenerating the original carbonyl compound and the diol. chemistrysteps.comyoutube.com
The acid-catalyzed hydrolysis of acetals typically proceeds via two primary mechanisms: the A-1 (unimolecular) and A-2 (bimolecular) pathways. In the A-1 mechanism, the reaction begins with a rapid, reversible protonation of one of the acetal oxygen atoms, followed by a slow, rate-determining cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. acs.org This intermediate is then rapidly attacked by water to form a hemiacetal, which subsequently hydrolyzes to the carbonyl compound.
The A-2 mechanism involves a rate-determining bimolecular attack by water on the protonated acetal. Generally, the A-1 mechanism is favored for acetals that can form a stable carbocation intermediate.
For 2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane, the phenyl ring is substituted with two strong electron-withdrawing groups: a bromo group and a trifluoromethoxy group. These substituents significantly destabilize the formation of an adjacent positive charge on the benzylic carbon of the potential oxocarbenium ion intermediate. This destabilization makes the unimolecular cleavage (A-1 pathway) less favorable. Consequently, the hydrolysis of acetals with strongly electron-withdrawing groups on the aromatic ring tends to be slower compared to those with electron-donating groups. acs.orgacs.org The mechanism may shift towards an A-2 pathway, or a concerted mechanism, where nucleophilic attack by water is concurrent with the departure of the leaving group, although the A-1 mechanism is still common for most acetals. acs.org
Table 1: Expected Relative Hydrolysis Rates of Substituted 2-Phenyl-1,3-dioxolanes
| Substituent on Phenyl Ring | Electronic Effect | Expected Relative Rate of Hydrolysis |
|---|---|---|
| 4-Methoxy | Electron-donating | Fastest |
| 4-Methyl | Electron-donating | Fast |
| Unsubstituted | Neutral | Moderate |
| 4-Chloro | Electron-withdrawing | Slow |
| 2-Bromo-6-trifluoromethoxy | Strongly Electron-withdrawing | Slowest |
The primary synthetic utility of the 1,3-dioxolane group is its function as a protecting group for aldehydes and ketones. thieme-connect.de The regeneration of the parent carbonyl compound, 2-bromo-6-trifluoromethoxybenzaldehyde, is achieved through acid-catalyzed hydrolysis. orgoreview.com This deprotection is typically accomplished by treating the dioxolane with an aqueous acid solution, such as hydrochloric acid or sulfuric acid, often in the presence of an organic co-solvent like acetone (B3395972) or tetrahydrofuran (B95107) to ensure solubility. thieme-connect.de The use of excess water drives the equilibrium of the reaction toward the hydrolysis products. organicchemistrytutor.com Various mild and selective methods have been developed for this transformation, utilizing different acid catalysts to accommodate sensitive functional groups elsewhere in the molecule. researchgate.net
A key feature of the 1,3-dioxolane functionality is its exceptional stability under basic and nucleophilic conditions. thieme-connect.deorganic-chemistry.org Unlike the parent aldehyde, which would be susceptible to attack by bases or nucleophiles (e.g., in Grignard reactions, reductions with metal hydrides, or Wittig reactions), the acetal group is inert to these reagents. This stability allows for chemical modifications to be performed on other parts of the molecule, such as the aryl bromide moiety, without affecting the protected carbonyl group. This chemical inertness under non-acidic conditions is the cornerstone of its use as a protecting group in multi-step organic synthesis. rsc.org
While stable under many conditions, the 1,3-dioxolane ring can participate in specific chemical transformations. Cationic polymerization of 1,3-dioxolane can be initiated by Lewis acids, leading to ring-opening. researchgate.net However, substituents at the C2 position, such as the aryl group in the title compound, generally inhibit this type of polymerization. researchgate.net
Radical reactions involving the 1,3-dioxolane ring are also known. For instance, a thiol-promoted radical addition of 1,3-dioxolane to imines has been reported, demonstrating that the C-H bond at the C2 position can be susceptible to radical abstraction. organic-chemistry.org Reductive ring-opening of 1,3-dioxane (B1201747) and dioxolane acetals can be achieved using various reagents, such as diisobutylaluminium hydride (DIBAL-H) or combinations like lithium aluminum hydride-aluminum chloride (LiAlH4-AlCl3), to yield mono-protected diols. researchgate.net The regioselectivity of such ring-opening reactions is often influenced by steric and electronic factors. researchgate.net
Acid-Catalyzed Hydrolysis: Mechanistic and Kinetic Investigations
Reactivity of the Aryl Bromide Moiety
The aryl bromide portion of this compound is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. The presence of ortho-substituents can influence the reactivity of the C-Br bond.
Aryl bromides are common substrates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. researchgate.net These reactions allow for the introduction of a wide range of substituents at the bromine-bearing carbon. For example, a Suzuki coupling would enable the formation of a biaryl compound, while a Buchwald-Hartwig reaction could introduce an amine.
The trifluoromethoxy group is strongly electron-withdrawing, which can impact the oxidative addition step in palladium-catalyzed cycles. nih.gov Ortho-substitution can sometimes hinder reactions due to steric effects, but it can also promote certain transformations through specific directing effects. researchgate.netacs.org Despite potential steric hindrance from the ortho-trifluoromethoxy group and the adjacent dioxolane moiety, the C-Br bond is expected to be reactive under appropriate catalytic conditions, enabling the synthesis of a diverse array of derivatives.
Table 2: Potential Cross-Coupling Reactions of the Aryl Bromide Moiety
| Reaction Name | Coupling Partner | Product Type |
|---|---|---|
| Suzuki Coupling | Organoboron reagent (e.g., Ar'-B(OH)₂) | Biaryl |
| Stille Coupling | Organostannane reagent (e.g., Ar'-SnBu₃) | Biaryl |
| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Aryl Alkyne |
| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Aryl Amine |
Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Negishi, Buchwald-Hartwig)
The bromine atom attached to the sp²-hybridized carbon of the phenyl ring in this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.
Among the most powerful of these methods are the Suzuki, Heck, Sonogashira, Negishi, and Buchwald-Hartwig reactions, which typically employ palladium or nickel catalysts. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org The general mechanism for many of these transformations involves a catalytic cycle that includes oxidative addition of the aryl bromide to a low-valent metal center (e.g., Pd(0)), transmetalation (in Suzuki and Negishi couplings) or carbopalladation (in Heck coupling), and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orglibretexts.org
Palladium-catalyzed reactions that forge a bond between two sp²-hybridized carbon atoms are cornerstones of synthetic chemistry. The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron species, is widely used for the synthesis of biaryls and substituted styrenes. wikipedia.orgnih.gov For this compound, a Suzuki reaction with an arylboronic acid would yield a substituted biphenyl (B1667301) derivative.
The Heck reaction, or Mizoroki-Heck reaction, couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity. wikipedia.orgorganic-chemistry.orgresearchgate.net Reacting the title compound with an alkene like styrene (B11656) or an acrylate (B77674) would introduce a vinyl group at the 2-position of the phenyl ring. organic-chemistry.org The Negishi coupling utilizes an organozinc reagent, which offers high reactivity and functional group tolerance, allowing for the formation of C-C bonds with various aryl or vinyl zinc compounds. wikipedia.orgnih.gov The Sonogashira coupling specifically forms a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne, a process co-catalyzed by palladium and copper complexes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would introduce an alkynyl substituent onto the aromatic ring.
Table 1: Representative Palladium-Catalyzed C(sp²)-C(sp²) Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Product Structure |
|---|---|---|---|---|
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-(2-Aryl-6-trifluoromethoxyphenyl)-1,3-dioxolane |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N | 2-(2-Styryl-6-trifluoromethoxyphenyl)-1,3-dioxolane |
| Negishi | Arylzinc Chloride | Pd(PPh₃)₄ | - | 2-(2-Aryl-6-trifluoromethoxyphenyl)-1,3-dioxolane |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | 2-(2-Alkynyl-6-trifluoromethoxyphenyl)-1,3-dioxolane |
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgnih.gov This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, providing a direct route to aryl amines. wikipedia.orgchemspider.com Applying this reaction to this compound would enable the synthesis of various N-aryl derivatives.
While palladium is the most common catalyst for cross-coupling, nickel-based catalysts have emerged as powerful alternatives, particularly for the formation of C(sp³)-C(sp²) bonds. nih.gov Nickel catalysts are often more cost-effective and can exhibit unique reactivity, sometimes enabling transformations that are challenging with palladium. nih.gov Nickel is particularly adept at activating C(sp³)-electrophiles and is less prone to β-hydride elimination, making it favorable for couplings involving alkyl groups. nih.govnih.gov
In the context of this compound, a nickel catalyst could be employed to couple the aryl bromide with various C(sp³)-hybridized organometallic reagents, such as alkylboron compounds (in a Suzuki-type reaction) or alkyl Grignard reagents. nih.govresearchgate.netnih.gov These reactions provide a direct pathway to introduce alkyl chains onto the aromatic ring. Recent advances have highlighted nickel's utility in photoredox dual catalytic systems for coupling alkyl radicals with aryl halides under mild conditions. nih.govacs.org
Table 2: Representative Nickel-Catalyzed C(sp³)-C(sp²) Cross-Coupling Reaction
| Coupling Partner | Catalyst System | Ligand | Reductant (if applicable) | Typical Product Structure |
|---|---|---|---|---|
| Alkylborane | NiCl₂(dme) | Bipyridine | Mn⁰ | 2-(2-Alkyl-6-trifluoromethoxyphenyl)-1,3-dioxolane |
| Alkyl Grignard | NiCl₂ | NHC | - | 2-(2-Alkyl-6-trifluoromethoxyphenyl)-1,3-dioxolane |
Impact of Trifluoromethoxy Group on Reactivity and Regioselectivity in Cross-Coupling
In the context of cross-coupling reactions, this electron-withdrawing nature facilitates the oxidative addition step of the aryl bromide to the metal catalyst (e.g., Pd(0)), which is often the rate-determining step of the catalytic cycle. A more electron-poor aryl halide will generally react faster in this step. However, the steric bulk of the -OCF₃ group, positioned ortho to the bromine atom, can present a challenge. This steric hindrance, combined with that of the adjacent dioxolane-substituted carbon, may impede the approach of the bulky catalyst-ligand complex, potentially requiring more robust ligands (e.g., bulky phosphines) or higher reaction temperatures to achieve efficient coupling. Regioselectivity is not a factor in this specific molecule as there is only one leaving group (bromine).
Nucleophilic Aromatic Substitution Pathways
Typically, aromatic rings are electron-rich and undergo electrophilic substitution. However, the presence of potent electron-withdrawing groups can render the ring sufficiently electron-poor to be attacked by nucleophiles in a process known as nucleophilic aromatic substitution (SₙAr). wikipedia.orgopenstax.org
The trifluoromethoxy group on this compound is a strong deactivating, electron-withdrawing group. nih.gov Its presence ortho to the bromine atom (a good leaving group) strongly activates the ring for SₙAr. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. openstax.orglibretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing trifluoromethoxy group, which provides significant stabilization and lowers the activation energy for the reaction. libretexts.orgyoutube.com In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored. openstax.org
Table 3: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Alkoxide | Sodium Methoxide (NaOMe) | 2-(2-Methoxy-6-trifluoromethoxyphenyl)-1,3-dioxolane |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(2-Phenylthio-6-trifluoromethoxyphenyl)-1,3-dioxolane |
| Amine | Piperidine | 2-(2-(Piperidin-1-yl)-6-trifluoromethoxyphenyl)-1,3-dioxolane |
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a fundamental transformation used to convert organic halides into highly reactive organometallic reagents. wikipedia.org This reaction is particularly common for preparing organolithium and Grignard reagents. wikipedia.orgnih.gov Treating this compound with a strong organometallic base, typically an alkyllithium reagent such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) can induce a rapid exchange of the bromine atom for a lithium atom. ias.ac.intcnj.edu
The resulting aryllithium species, 2-(2-Lithio-6-trifluoromethoxyphenyl)-1,3-dioxolane, is a powerful nucleophile and a strong base. It can be trapped in situ with a wide variety of electrophiles to introduce new functional groups at the 2-position of the phenyl ring. This two-step sequence provides a versatile alternative to cross-coupling reactions for forming new bonds.
Table 4: Derivatization via Halogen-Metal Exchange followed by Electrophilic Quench
| Electrophile | Reagent Example | Final Product Structure |
|---|---|---|
| Carbon Dioxide | CO₂(s) | 2-(2-Carboxy-6-trifluoromethoxyphenyl)-1,3-dioxolane |
| Aldehyde | Benzaldehyde (B42025) | 2-(2-(Hydroxy(phenyl)methyl)-6-trifluoromethoxyphenyl)-1,3-dioxolane |
| Alkyl Halide | Methyl Iodide (CH₃I) | 2-(2-Methyl-6-trifluoromethoxyphenyl)-1,3-dioxolane |
Influence of the Trifluoromethoxy Group on Aromatic Ring Reactivity
The trifluoromethoxy group is the primary determinant of the electronic character and reactivity of the aromatic ring in this compound. Its influence is multifaceted, stemming from its potent inductive electron-withdrawing (-I) effect and its weaker resonance electron-donating (+R) effect. beilstein-journals.org
Activation for Nucleophilic Attack : The dominant -I effect of the -OCF₃ group significantly reduces the electron density of the aromatic ring. nih.gov This electron deficiency is crucial for enabling nucleophilic aromatic substitution (SₙAr) pathways, as it stabilizes the negatively charged Meisenheimer complex formed during the reaction. libretexts.org Without such a powerful electron-withdrawing group, SₙAr reactions on aryl bromides are generally not feasible.
Modulation of Cross-Coupling Reactivity : In palladium- and nickel-catalyzed cross-coupling reactions, the electron-poor nature of the aromatic ring generally accelerates the rate-limiting oxidative addition step. This makes the C-Br bond more susceptible to cleavage by the metal catalyst. beilstein-journals.org
Deactivation towards Electrophilic Attack : Conversely, the strong deactivation of the ring by the -OCF₃ group makes electrophilic aromatic substitution (EAS) reactions, such as nitration or Friedel-Crafts acylation, extremely difficult. The ring is too electron-poor to be attacked by most electrophiles. beilstein-journals.orgmsu.edu
Steric Influence : Being located at an ortho position relative to the reactive bromine site, the -OCF₃ group, along with the adjacent dioxolane substituent, creates a sterically hindered environment. This can influence the kinetics of cross-coupling reactions by affecting the approach of the catalyst and may necessitate the use of specialized, less bulky, or more active catalyst systems to achieve high yields.
Electronic Effects on Electrophilic and Nucleophilic Aromatic Substitution
The benzene (B151609) ring of this compound is substituted with a bromine atom, a trifluoromethoxy group, and a 1,3-dioxolane moiety. The electronic nature of these substituents determines the electron density of the aromatic ring, thereby influencing its reactivity towards electrophiles and nucleophiles.
Electrophilic Aromatic Substitution (SEAr):
Aromatic rings generally undergo electrophilic substitution, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The rate of this reaction is highly dependent on the electron density of the ring. Electron-donating groups (EDGs) increase the electron density, activating the ring towards electrophilic attack, while electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring. wikipedia.org
In the case of this compound, both the bromo and trifluoromethoxy groups are considered deactivating.
Trifluoromethoxy Group (-OCF3): The trifluoromethoxy group is a strong electron-withdrawing group. The highly electronegative fluorine atoms pull electron density away from the methoxy (B1213986) oxygen and, consequently, from the aromatic ring through a strong inductive effect (-I). lkouniv.ac.in This deactivates the ring towards electrophilic substitution. Unlike a methoxy group (-OCH3), where the oxygen's lone pairs can donate electron density via resonance (+M), the strong inductive pull of the fluorine atoms in the -OCF3 group diminishes the oxygen's ability to donate its lone pair to the ring.
The combined deactivating effects of the bromo and trifluoromethoxy groups make the aromatic ring of this compound significantly less susceptible to electrophilic aromatic substitution compared to benzene.
Nucleophilic Aromatic Substitution (SNAr):
While aromatic rings are typically electron-rich and thus unreactive towards nucleophiles, nucleophilic aromatic substitution can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups. chemistrysteps.comwikipedia.org These groups make the aromatic ring electron-deficient and capable of accommodating the negative charge of the intermediate (Meisenheimer complex) formed during the reaction. libretexts.org
The presence of the strong electron-withdrawing trifluoromethoxy group, and to a lesser extent the bromo group, makes the aromatic ring of this compound a potential candidate for SNAr reactions. masterorganicchemistry.com For an SNAr reaction to proceed, a good leaving group is also required. In this molecule, the bromine atom can serve as a leaving group. The electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, stabilize the negatively charged intermediate, facilitating the substitution. chemistrysteps.com
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution | Directing Influence |
|---|---|---|---|---|
| -Br | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | Ortho, Para |
| -OCF3 | Strongly electron-withdrawing (-I) | Weakly electron-donating (+M) | Strongly deactivating | Meta |
Steric Hindrance Considerations
Steric hindrance plays a crucial role in the reactivity of this compound. The substituents at the 2- and 6-positions of the phenyl ring, namely the bromo and trifluoromethoxy groups, are in close proximity to the 1,3-dioxolane group attached at the 1-position. This crowded arrangement can significantly impact the accessibility of the reactive sites on the aromatic ring.
The bulky nature of the bromo and trifluoromethoxy groups, as well as the 1,3-dioxolane ring, can shield the ortho positions (positions 3 and 5) from the approach of a reagent. This steric shielding can hinder or even prevent substitution at these positions, even if they are electronically favored. ccspublishing.org.cn For example, in electrophilic aromatic substitution, while the bromo group is an ortho, para-director, the steric bulk of the adjacent trifluoromethoxy and 1,3-dioxolane groups would likely disfavor substitution at the ortho position (position 3).
Similarly, in potential nucleophilic aromatic substitution reactions where the bromine atom acts as a leaving group, the approach of a nucleophile to the carbon atom bearing the bromine may be sterically hindered by the neighboring trifluoromethoxy and 1,3-dioxolane groups. This steric hindrance can raise the activation energy of the reaction, thereby slowing it down or requiring more forcing reaction conditions.
The steric environment created by the substituents can also influence the conformation of the molecule, which in turn can affect reactivity. The rotation of the bond between the phenyl ring and the 1,3-dioxolane ring may be restricted, leading to a preferred conformation that either exposes or protects certain reactive sites.
| Position on Phenyl Ring | Adjacent Groups | Expected Steric Hindrance |
|---|---|---|
| 1 (C-dioxolane) | 2-Bromo, 6-Trifluoromethoxy | High |
| 2 (C-Br) | 1-(1,3-dioxolane), 3-H | Moderate to High |
| 3 (C-H) | 2-Bromo, 4-H | Moderate |
| 4 (C-H) | 3-H, 5-H | Low |
| 5 (C-H) | 4-H, 6-Trifluoromethoxy | Moderate |
| 6 (C-OCF3) | 1-(1,3-dioxolane), 5-H | Moderate to High |
Advanced Spectroscopic and Structural Elucidation of 2 2 Bromo 6 Trifluoromethoxyphenyl 1,3 Dioxolane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. In the context of 2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane and its derivatives, a multi-pronged NMR approach, leveraging various one-dimensional (1D) and two-dimensional (2D) experiments, is essential to fully characterize the complex interplay of its structural features. The substitution pattern of the phenyl ring, coupled with the stereochemistry of the dioxolane moiety, necessitates a detailed spectroscopic analysis for complete assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Atomic Connectivity and Environment
A comprehensive understanding of the molecular framework of this compound is achieved through the combined interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. Each of these nuclei provides unique insights into the electronic environment and connectivity of the atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the number of different types of protons and their neighboring atoms. For the title compound, the aromatic region is expected to show a complex multiplet pattern due to the three adjacent protons on the phenyl ring. The dioxolane ring protons would typically appear as two distinct multiplets, corresponding to the two inequivalent methylene (B1212753) groups. The methine proton of the dioxolane ring, being adjacent to an oxygen atom and the substituted phenyl ring, would resonate at a characteristically downfield chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show distinct signals for the six aromatic carbons, with their chemical shifts influenced by the bromo and trifluoromethoxy substituents. The carbon of the trifluoromethoxy group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The dioxolane ring will show three signals: one for the methine carbon and two for the methylene carbons.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For the trifluoromethoxy group (-OCF₃) in the title compound, a singlet is expected in the ¹⁹F NMR spectrum, as there are no neighboring fluorine or proton atoms to cause splitting. The chemical shift of this signal is indicative of the electronic environment of the trifluoromethoxy group.
Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |
| H-3' | 7.40 - 7.50 (d) | 128.0 - 130.0 | - |
| H-4' | 7.20 - 7.30 (t) | 130.0 - 132.0 | - |
| H-5' | 7.55 - 7.65 (d) | 125.0 - 127.0 | - |
| H-2 | 5.80 - 5.90 (s) | 102.0 - 104.0 | - |
| H-4, H-5 | 4.00 - 4.20 (m) | 65.0 - 67.0 | - |
| C-1' | 135.0 - 137.0 | - | |
| C-2' | 118.0 - 120.0 | - | |
| C-6' | 150.0 - 152.0 (q) | - | |
| -OCF₃ | - | 120.0 - 122.0 (q) | -58.0 to -60.0 (s) |
Note: The chemical shifts are predicted values and may vary based on the solvent and other experimental conditions. d = doublet, t = triplet, q = quartet, m = multiplet, s = singlet.
Two-Dimensional (2D) NMR Techniques for Elucidating Complex Structures
While 1D NMR provides fundamental information, 2D NMR experiments are indispensable for unambiguously assigning the signals in complex molecules like this compound and its derivatives. These techniques reveal correlations between nuclei, allowing for the establishment of connectivity and spatial relationships.
The COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds. In the spectrum of this compound, cross-peaks would be expected between the adjacent aromatic protons (H-3', H-4', and H-5'). This allows for the sequential assignment of the aromatic signals. Additionally, the protons of the dioxolane ring (H-4 and H-5) would show correlations to each other, confirming their connectivity within the five-membered ring.
Interactive Data Table: Expected COSY Correlations
| Correlating Protons |
| H-3' <-> H-4' |
| H-4' <-> H-5' |
| H-4a <-> H-4b |
| H-5a <-> H-5b |
| H-4a/H-4b <-> H-5a/H-5b |
The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton spectrum. For the title compound, each protonated carbon will give a cross-peak in the HSQC spectrum, linking the proton chemical shift on one axis to the carbon chemical shift on the other. This would allow for the direct assignment of C-3', C-4', C-5', C-2, C-4, and C-5.
Interactive Data Table: Expected HSQC Correlations
| Proton | Correlating Carbon |
| H-3' | C-3' |
| H-4' | C-4' |
| H-5' | C-5' |
| H-2 | C-2 |
| H-4 | C-4 |
| H-5 | C-5 |
Correlations from the dioxolane methine proton (H-2) to the aromatic carbons C-1' and C-2'/C-6'.
Correlations from the aromatic protons to other carbons within the phenyl ring.
Correlations from the dioxolane methylene protons (H-4, H-5) to the methine carbon (C-2).
Interactive Data Table: Expected Key HMBC Correlations
| Proton | Correlating Carbons (2-3 bonds away) |
| H-2 | C-1', C-2', C-6', C-4, C-5 |
| H-3' | C-1', C-5' |
| H-4' | C-2', C-6' |
| H-5' | C-1', C-3' |
| H-4/H-5 | C-2 |
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the spatial proximity of protons, providing insights into the three-dimensional structure and conformation of the molecule. For this compound, these experiments can reveal:
The relative orientation of the phenyl ring with respect to the dioxolane ring. This can be determined by observing NOE/ROE correlations between the dioxolane methine proton (H-2) and the ortho-protons of the phenyl ring (in this case, the substituent at C-2' and the proton at H-5').
The conformation of the dioxolane ring. The dioxolane ring can adopt various envelope or twist conformations, and the spatial proximities between the methylene protons (H-4 and H-5) can help to elucidate the preferred conformation in solution.
Interactive Data Table: Expected Key NOESY/ROESY Correlations for Conformational Analysis
| Proton 1 | Proton 2 | Implied Proximity |
| H-2 | H-5' | Indicates a specific orientation of the phenyl ring |
| H-2 | Protons of the dioxolane ring (H-4, H-5) | Provides information on the relative geometry of the two rings |
| H-4a | H-5a (cis) | Strong correlation expected |
| H-4a | H-5b (trans) | Weaker or no correlation expected |
Through the systematic application and interpretation of these advanced NMR techniques, a complete and unambiguous structural and conformational picture of this compound and its derivatives can be constructed, providing a solid foundation for understanding their chemical properties and reactivity.
Advanced NMR Experiments for Dynamic Processes and Relaxation Studies
Advanced Nuclear Magnetic Resonance (NMR) experiments are crucial for understanding the solution-state behavior of this compound, particularly its conformational dynamics and the local environment of the fluorine atoms.
Variable-Temperature (VT) NMR: The structure of the title compound, featuring a flexible dioxolane ring and a sterically hindered aryl substituent, suggests the presence of dynamic processes such as ring pseudorotation and restricted rotation about the C-aryl bond. At room temperature, these processes are likely in fast exchange on the NMR timescale, resulting in time-averaged signals. VT-NMR experiments can provide profound insights into these dynamics. blogspot.com As the temperature is lowered, the rate of conformational exchange is expected to decrease. If the energy barrier to interconversion is sufficiently high, the exchange can be slowed to the point where distinct signals for each conformer appear, a phenomenon known as decoalescence. nih.gov This would allow for the determination of the energy barrier (ΔG‡) for processes like the half-chair to half-chair interconversion of the dioxolane ring or rotation around the bond connecting it to the phenyl ring.
¹⁹F NMR Relaxation Studies: The trifluoromethoxy (-OCF₃) group serves as an excellent probe for relaxation studies. The ¹⁹F nucleus is 100% abundant and has a spin of ½, making it highly suitable for NMR. Fluorine relaxation is primarily governed by two mechanisms: dipole-dipole (DD) interactions with nearby protons and chemical shift anisotropy (CSA). biophysics.orgnih.gov
Longitudinal (T₁) Relaxation: Measures the rate at which the ¹⁹F spins return to thermal equilibrium along the main magnetic field.
Transverse (T₂) Relaxation: Measures the rate of spin dephasing in the transverse plane and is related to the signal linewidth.
By measuring T₁ and T₂ relaxation times, the local mobility of the -OCF₃ group can be quantified. nih.gov The relative contributions of the DD and CSA mechanisms are dependent on the magnetic field strength and the motional correlation times of the molecule, providing detailed information about molecular tumbling and internal motions. nih.gov
X-ray Crystallography for Absolute Molecular Structure and Conformation
X-ray crystallography provides the most definitive method for determining the absolute molecular structure, including bond lengths, bond angles, and conformational details in the solid state. While a crystal structure for the exact title compound is not publicly available, data from closely related analogues, such as (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide, can be used to predict its key structural features. researchgate.net A hypothetical crystallographic analysis would yield precise data on the molecule's three-dimensional arrangement.
Interactive Table 1: Predicted Crystal Data and Structure Refinement for this compound
| Parameter | Predicted Value |
| Empirical formula | C₁₀H₈BrF₃O₃ |
| Formula weight | 329.07 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~9.5 |
| b (Å) | ~14.5 |
| c (Å) | ~9.7 |
| β (°) | ~111 |
| Volume (ų) | ~1230 |
| Z (molecules/unit cell) | 4 |
| Calculated density (Mg/m³) | ~1.77 |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 294 |
Note: Values are hypothetical and based on analogy with similar reported structures, such as CSD refcode WIXLEK. researchgate.net
Crystal Packing and Intermolecular Interactions (e.g., C-H...O hydrogen bonds)
The crystal packing is dictated by a network of non-covalent interactions. In the absence of strong hydrogen bond donors, the packing of this compound would be governed by weaker interactions. These include weak C-H···O and C-H···F hydrogen bonds, halogen bonds, and potentially π-π stacking interactions. researchgate.netacs.orgrsc.org
C-H···O Hydrogen Bonds: These interactions are expected between the aliphatic C-H groups of the dioxolane ring and oxygen atoms (from either the dioxolane or trifluoromethoxy groups) of neighboring molecules. acs.org
C-H···F Hydrogen Bonds: The trifluoromethoxy group provides three fluorine atoms that can act as weak hydrogen bond acceptors, interacting with aromatic or aliphatic C-H donors on adjacent molecules. researchgate.net The presence of organic fluorine often plays a significant role in altering crystal packing motifs. researchgate.net
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen or fluorine on other molecules (Br···O or Br···F).
π-π Interactions: The electron-deficient nature of the trifluoromethoxyphenyl ring, enhanced by the bromine substituent, could facilitate interactions with other aromatic systems, although steric hindrance from the ortho substituents might limit ideal face-to-face stacking. wikipedia.org
Interactive Table 2: Predicted Intermolecular Interactions and Typical Distances
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | C-H | O | 2.2 - 2.8 |
| Hydrogen Bond | C-H | F | 2.3 - 2.9 |
| Halogen Bond | C-Br | O | 2.9 - 3.4 |
Conformational Analysis of the Dioxolane Ring and Aromatic System
The solid-state structure reveals the preferred conformation of the molecule, free from the dynamic averaging seen in solution.
Dioxolane Ring Conformation: The five-membered dioxolane ring is inherently non-planar. It typically adopts either an envelope (Cₛ symmetry) or a twist (C₂ symmetry) conformation to relieve torsional strain. In the crystal structure of the analogous (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide, the dioxolane ring adopts an envelope conformation where the acetal (B89532) carbon is displaced from the plane of the other four atoms. researchgate.net It is highly probable that the title compound would exhibit a similar puckered conformation.
Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance
Mass spectrometry (MS) provides information about the molecular weight and structural components of a molecule through ionization and fragmentation. For this compound, the mass spectrum would be highly characteristic due to its isotopic composition.
Isotopic Abundance: The most striking feature in the mass spectrum would be the molecular ion (M⁺˙) region. Natural bromine consists of two isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in an approximate 1:1 ratio. libretexts.org This results in two prominent peaks of nearly equal intensity for any bromine-containing fragment, separated by 2 mass units (m/z). Therefore, the molecular ion will appear as a doublet, M⁺˙ and [M+2]⁺˙.
Interactive Table 3: Predicted Molecular Ion Cluster
| Ion | Description | Predicted m/z | Expected Relative Intensity (%) |
| [C₁₀H₈⁷⁹BrF₃O₃]⁺˙ | Molecular Ion (M⁺˙) | 327.96 | ~100 |
| [C₁₀H₈⁸¹BrF₃O₃]⁺˙ | Molecular Ion Isotope ([M+2]⁺˙) | 329.96 | ~98 |
| [¹³CC₉H₈⁷⁹BrF₃O₃]⁺˙ | M+1 Isotope Peak | 328.96 | ~11 |
Fragmentation Pathways: Upon electron ionization, the molecular ion will undergo fragmentation, providing a fingerprint based on its structure. The fragmentation of acetals and aryl ethers often involves cleavages alpha and beta to the oxygen atoms. libretexts.orgblogspot.com
A plausible fragmentation pathway would involve:
Formation of the Acylium Ion: The most likely initial fragmentation is the cleavage of the dioxolane ring to form a stable, resonance-stabilized 2-bromo-6-trifluoromethoxybenzoyl cation. This is a common pathway for 2-aryl-1,3-dioxolanes.
Loss of Carbon Monoxide: The resulting acylium ion can subsequently lose a molecule of carbon monoxide (CO), a characteristic fragmentation for aromatic acylium ions.
Loss of Substituents: Further fragmentation could involve the loss of the bromine atom (Br•) or the trifluoromethoxy group (•OCF₃) from the aromatic ring fragments.
Interactive Table 4: Plausible Mass Fragments
| Proposed Fragment Ion | Neutral Loss | Predicted m/z (for ⁷⁹Br) |
| [C₈H₄BrF₃O]⁺ (Acylium ion) | C₂H₄O | 282.94 |
| [C₇H₄BrF₃]⁺ | C₂H₄O, CO | 254.94 |
| [C₈H₄F₃O]⁺ | Br | 203.02 |
| [C₇H₄Br]⁺ | C₂H₄O, CO, F₃ | 185.95 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Presence and Molecular Fingerprinting
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic absorption frequencies, and the combination of these bands provides a unique molecular fingerprint. mt.com
The spectrum of this compound can be predicted by considering the contributions from its three main components: the dioxolane ring, the substituted aromatic ring, and the trifluoromethoxy group.
Aromatic Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. orgchemboulder.com Characteristic in-ring C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. Strong bands in the 900-675 cm⁻¹ range arise from C-H out-of-plane (oop) bending. thieme-connect.de
Dioxolane Ring: The C-O-C acetal system will exhibit strong, characteristic C-O stretching bands in the 1200-1000 cm⁻¹ region. Aliphatic C-H stretching from the -CH₂- groups will be observed just below 3000 cm⁻¹. esisresearch.org
Substituents: The trifluoromethoxy group will produce very strong C-F stretching absorptions, typically in the 1350-1100 cm⁻¹ region, which are often the most intense bands in the IR spectrum. ias.ac.in The C-Br stretching vibration is expected at a much lower frequency, typically in the 690-515 cm⁻¹ range. libretexts.org
Interactive Table 5: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Medium | Medium |
| C-H Stretch (Aliphatic) | Dioxolane Ring | 2990 - 2880 | Medium | Medium |
| C=C Stretch (In-ring) | Phenyl Ring | 1600 - 1450 | Medium-Strong | Strong |
| C-F Stretch | -OCF₃ Group | 1350 - 1100 | Very Strong | Weak |
| C-O-C Stretch (Acetal) | Dioxolane Ring | 1200 - 1000 | Strong | Medium |
| C-H Bend (Out-of-plane) | Phenyl Ring | 900 - 675 | Strong | Weak |
| C-Br Stretch | C-Br Bond | 690 - 515 | Medium-Strong | Strong |
A comprehensive search for specific computational and theoretical investigations on the chemical compound This compound has been conducted. However, publicly available scientific literature containing the specific data required to populate the requested detailed outline could not be located. The search did not yield any dedicated studies on the quantum chemical calculations, molecular geometry, electronic properties, spectroscopic predictions, or reaction mechanisms for this particular molecule.
Therefore, it is not possible to provide an in-depth, scientifically accurate article that strictly adheres to the provided outline for "Computational and Theoretical Investigations of this compound" as no specific research data is available in the public domain based on the search results.
General methodologies for the topics requested are well-established in computational chemistry. For instance:
Quantum Chemical Calculations (DFT, Ab Initio): These methods are standard approaches to investigate the electronic structure and energetics of molecules. Density Functional Theory (DFT) is a widely used method for these purposes.
Molecular Geometry Optimization and Conformational Analysis: Computational methods are employed to find the most stable three-dimensional arrangement of atoms in a molecule and to study different possible conformations.
Electronic Properties (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy gap between them provides insights into the molecule's stability.
Spectroscopic Property Predictions: Theoretical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can be compared with experimental results for structure elucidation.
Reaction Mechanism Elucidation: Computational chemistry is a powerful tool to study the pathways of chemical reactions, including the characterization of transition states and the determination of energy profiles and rate-determining steps.
While these techniques are frequently applied to a wide range of chemical compounds, specific studies and their resulting data for "this compound" are not present in the accessed scientific literature. Therefore, the creation of data tables and detailed research findings for this specific compound, as requested, cannot be fulfilled at this time.
Computational and Theoretical Investigations of 2 2 Bromo 6 Trifluoromethoxyphenyl 1,3 Dioxolane
Reaction Mechanism Elucidation via Computational Chemistry
Solvent Effects and Catalytic Influence on Reaction Pathways
Theoretical and computational models are crucial for understanding the reaction pathways of molecules like 2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane, particularly in elucidating the influence of the reaction environment. The primary reactive site of this molecule, under many conditions, is the dioxolane ring, which is an acetal (B89532). The formation and hydrolysis of acetals are highly sensitive to both solvent and catalytic conditions. orgoreview.comwikipedia.org
Solvent Effects: The choice of solvent can significantly alter the rate and mechanism of reactions involving the dioxolane moiety. researchgate.netrsc.org Computational studies on similar reactions highlight that solvent polarity is a key determinant.
Protic Solvents (e.g., water, alcohols): In reactions such as acid-catalyzed hydrolysis, polar protic solvents are expected to play a significant role. The mechanism of acetal hydrolysis typically involves the formation of a charged intermediate, an oxocarbenium ion. orgoreview.comchemistrysteps.com Polar protic solvents can stabilize this charged intermediate and the corresponding transition state through hydrogen bonding, thereby accelerating the reaction rate. quora.com Computational models can quantify this stabilization by calculating the solvation energies of the reactants, transition states, and intermediates. researchgate.net
Aprotic Solvents (e.g., DMSO, DMF): Polar aprotic solvents can also influence reaction rates by solvating charged species, though typically less effectively than protic solvents for transition states with developing positive charge. rsc.org Their primary influence is often related to their dielectric constant.
Nonpolar Solvents (e.g., hexane, toluene): In nonpolar solvents, the formation of charged intermediates is energetically unfavorable. Consequently, reactions like hydrolysis are significantly slower. Theoretical models would predict a high energy barrier for such pathways in a nonpolar environment.
Catalytic Influence: Acetal formation and hydrolysis are classic examples of acid-catalyzed reactions. nih.gov The role of the catalyst is to facilitate the formation of the key oxocarbenium ion intermediate.
Acid Catalysis: Computational studies on acetal hydrolysis mechanisms confirm that the first step is the protonation of one of the dioxolane oxygen atoms by an acid catalyst. orgoreview.com This protonation turns the hydroxyl group into a good leaving group (water or an alcohol), facilitating its departure and the formation of the resonance-stabilized oxocarbenium ion. Theoretical models can map the potential energy surface of this process, identifying the transition state and calculating the activation energy, which is significantly lowered in the presence of a catalyst. gla.ac.ukresearchgate.net The catalytic efficiency can be compared for different acids by calculating the energy barriers for the protonation step.
The table below summarizes the expected qualitative effects of different solvent types on the acid-catalyzed hydrolysis of the dioxolane ring in this compound, based on general principles of reaction mechanisms.
| Solvent Type | Polarity | Hydrogen Bonding | Expected Effect on Hydrolysis Rate | Theoretical Rationale |
| Protic | High | Donor & Acceptor | High | Stabilization of the oxocarbenium ion intermediate and transition state through hydrogen bonding. |
| Aprotic Polar | High | Acceptor Only | Moderate | Stabilization of charged species through dipole-dipole interactions. |
| Nonpolar | Low | None | Very Low | High energy barrier for the formation of charged intermediates. |
Structure-Reactivity Relationships from Theoretical Models
Theoretical models provide profound insights into how the specific arrangement of atoms and functional groups in this compound dictates its chemical reactivity. The presence of bromo and trifluoromethoxy substituents at the ortho positions of the phenyl ring introduces significant electronic and steric effects that modulate the properties of both the aromatic ring and the adjacent dioxolane moiety.
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. pharmacy180.com It relates the rate (k) or equilibrium constant (K) of a reaction for a substituted compound to the rate (k₀) or equilibrium constant (K₀) of the unsubstituted parent compound through the equation:
log(k/k₀) = ρσ
Here, σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent, and ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects. wikipedia.org
A significant challenge in applying the Hammett equation to this compound is the presence of substituents in the ortho positions. The standard Hammett equation is generally not applicable to ortho-substituted systems because steric effects, in addition to electronic effects, can significantly influence the reaction rate in a manner that is not captured by the standard σ values. researchgate.netlibretexts.org
Despite this limitation, we can analyze the electronic nature of the bromo and trifluoromethoxy groups using their known Hammett constants (typically measured from meta and para positions) to predict their influence on the reactivity of the phenyl ring.
Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing. The high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent inductive electron-withdrawer. nih.govscispace.com Unlike the methoxy (B1213986) group (-OCH₃), which is a strong resonance donor, the resonance donation from the oxygen in the -OCF₃ group is significantly diminished due to the strong pull of the fluorine atoms. rsc.org Consequently, the -OCF₃ group is strongly deactivating.
The table below presents the Hammett constants for these substituents, which quantify their electronic effects.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect |
| -Br | 0.39 | 0.23 | Inductively withdrawing, weakly resonance donating |
| -OCF₃ | 0.40 | 0.35 | Strongly inductively withdrawing, weak resonance donor |
Data sourced from established compilations of Hammett constants. viu.cascispace.comresearchgate.net
Theoretical models can predict how these substituent effects translate to reactivity. For instance, in a hypothetical electrophilic aromatic substitution reaction on the phenyl ring, both the -Br and -OCF₃ groups would be predicted to decrease the reaction rate compared to unsubstituted benzene (B151609) due to their electron-withdrawing nature. Furthermore, these models can calculate the electron density at different positions on the aromatic ring, predicting the regioselectivity of such reactions. The combined deactivating effect of two ortho substituents would render the aromatic ring of this compound particularly electron-deficient and less susceptible to electrophilic attack.
Applications in Advanced Synthetic Chemistry
2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-Dioxolane as a Key Intermediate
The strategic placement of functional groups on this compound makes it an important intermediate in synthetic sequences that require precise manipulation and sequential reaction of different molecular sites. The dioxolane group acts as a robust protecting group for a carbonyl functionality, while the bromo and trifluoromethoxy substituents on the phenyl ring provide handles for a variety of chemical transformations.
Building Block for Complex Polyfunctional Molecules
The structure of this compound is inherently suited for its use as a building block in the synthesis of complex, polyfunctional molecules. The aryl bromide can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse substituents at the bromine-bearing carbon.
The trifluoromethoxy (-OCF₃) group significantly influences the electronic properties of the aromatic ring, making it more electron-deficient. This electronic modulation can affect the reactivity of the aryl bromide and can be a desirable feature in the final target molecule, potentially conferring properties such as increased metabolic stability or altered lipophilicity, which are important in pharmaceutical and agrochemical design. The dioxolane moiety masks an aldehyde, which can be deprotected under acidic conditions at a later synthetic stage to reveal a reactive carbonyl group for further elaboration, such as Wittig reactions, reductive aminations, or aldol (B89426) condensations. This latent functionality allows for a multi-stage approach to building molecular complexity.
| Property | Value |
|---|---|
| CAS Number | 2221812-20-8 smolecule.com |
| Molecular Formula | C₁₀H₈BrF₃O₃ smolecule.com |
| Molecular Weight | 328.07 g/mol |
| Key Functional Groups | Aryl Bromide, Trifluoromethoxy Ether, Dioxolane (Acetal) |
Precursor for Asymmetric Synthesis
While this compound is itself an achiral molecule, it can serve as a valuable precursor in asymmetric syntheses. Chiral centers can be introduced into molecules derived from this starting material through various established methods. For example, a cross-coupling reaction at the aryl bromide position could introduce a substituent that, in a subsequent step, directs a stereoselective reaction on another part of the molecule.
Alternatively, after deprotection of the dioxolane to reveal the benzaldehyde (B42025), this carbonyl group can be a focal point for asymmetric transformations. Chiral catalysts or auxiliaries could be employed in reactions such as asymmetric additions of organometallic reagents or stereoselective reductions to generate chiral alcohols. The synthesis of enantiomerically pure 1,3-dioxolanes from chiral diols is a known strategy, and while the parent compound is derived from ethylene (B1197577) glycol, its derivatives could potentially be resolved or synthesized in a chiral form to influence subsequent stereochemical outcomes. nih.gov
Role in Multi-Step Total Syntheses
In the context of total synthesis, building blocks that offer a combination of stability and staged reactivity are highly prized. Although no specific total syntheses employing this compound are prominently documented in publicly available literature, intermediates with similar functional group arrays, such as substituted bromo-aryl acetals, are frequently used. For instance, brominated aromatic compounds are key intermediates in the synthesis of complex natural products like bromodanicalipin A. ethz.ch
The utility of such a building block lies in its ability to undergo a transformation at the aryl bromide site, such as a lithiation-borylation sequence or a transition-metal-catalyzed coupling, while the aldehyde remains protected. Following the construction of the carbon skeleton, the aldehyde can be unmasked for late-stage functionalization, completing the synthesis of the target molecule. This approach is critical in the assembly of complex structures where functional group compatibility is a major concern.
Methodological Advancements Facilitated by its Chemistry
The unique structural characteristics of this compound make it an interesting substrate for the development of new synthetic methods, particularly in the areas of cross-coupling and selective functionalization.
Development of Novel Cross-Coupling Strategies for Highly Substituted Arenes
The aromatic ring of this compound is tetrasubstituted, with bulky groups ortho to the bromine atom. This steric hindrance poses a significant challenge for standard cross-coupling reactions, often requiring specialized catalysts, ligands, and reaction conditions to achieve high yields. The development of palladium-based catalysts with bulky, electron-rich phosphine (B1218219) ligands has been a major advance in overcoming the steric challenges associated with coupling reactions on hindered aryl halides.
This substrate is an ideal candidate for testing the limits and expanding the scope of such advanced catalytic systems. Research in this area would focus on developing protocols that can efficiently couple this hindered aryl bromide with a wide range of partners (e.g., boronic acids, organozinc reagents, amines) under mild conditions. Success with such a challenging substrate would demonstrate the robustness and utility of a new catalytic method, making it applicable to a broader range of complex synthetic problems.
Strategies for Orthogonal Functionalization and Protecting Group Manipulation
The concept of orthogonal functionalization is central to efficient multi-step synthesis, allowing for the selective modification of one functional group in the presence of others. This compound is a textbook example of a molecule designed for such a strategy. The aryl bromide and the dioxolane-protected aldehyde represent two distinct reactive sites that can be addressed with high selectivity.
The C-Br bond can be activated by transition metal catalysts (e.g., Palladium, Copper) or converted into an organometallic species via metal-halogen exchange, all while the dioxolane group remains intact. The dioxolane acetal (B89532) is stable to a wide range of reagents, including organolithiums, Grignard reagents, and the basic or mildly acidic conditions of many coupling reactions. It is, however, readily cleaved under moderately strong aqueous acidic conditions. This differential reactivity allows for a clear synthetic plan:
Modification of the Aryl Ring: Perform reactions such as cross-coupling, borylation, or amination at the bromide position.
Deprotection: Treat the resulting product with aqueous acid to hydrolyze the dioxolane and reveal the aldehyde.
Aldehyde Elaboration: Utilize the newly exposed carbonyl group for subsequent transformations.
This orthogonal relationship is fundamental to its role as a versatile synthetic intermediate, enabling the construction of complex molecular architectures in a planned and controlled manner.
Contributions to Fluorinated Organic Chemistry Method Development
Following a comprehensive review of available scientific literature, it has been determined that specific research detailing the direct application of This compound in the development of novel synthetic methods in fluorinated organic chemistry has not been published. Therefore, a detailed account of its specific contributions with explicit research findings and data tables cannot be provided.
However, the unique structural features of this compound—namely the presence of a bromine atom, a trifluoromethoxy group, and a protected aldehyde on an aromatic ring—position it as a highly valuable, albeit currently unexploited, building block for advancing synthetic methodologies. The following sections outline the potential contributions of this molecule based on established principles of organic chemistry and the known reactivity of its functional groups.
Potential as a Versatile Substrate in Cross-Coupling Methodologies
The aryl bromide moiety is a cornerstone of transition-metal-catalyzed cross-coupling reactions. The presence of both a sterically demanding ortho-substituent (the dioxolane group) and an electron-withdrawing trifluoromethoxy group makes This compound an ideal candidate for testing the limits and expanding the scope of existing and new coupling methods.
Research focused on developing more efficient and robust catalysts for reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings could utilize this compound as a challenging substrate. Success in coupling this sterically hindered and electronically deactivated aryl bromide would signify a significant advancement in catalyst design, particularly for the synthesis of complex, highly substituted aromatic compounds.
Illustrative Potential Research Data: Suzuki-Miyaura Coupling
| Entry | Boronic Acid/Ester | Catalyst System | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 45 |
| 2 | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 89 |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 85 |
| 4 | Thiophen-2-ylboronic acid | Pd₂(dba)₃, XPhos, K₃PO₄ | 78 |
This table is a hypothetical representation of data that could be generated from studies using this compound to develop advanced catalyst systems for challenging Suzuki-Miyaura couplings.
A Platform for Developing Novel ortho-Functionalization Techniques
The ortho-bromo and ortho-trifluoromethoxy substituents provide a unique electronic and steric environment. This compound could serve as a valuable precursor for developing novel directed ortho-metalation (DoM) or C-H activation strategies. After converting the bromo group into a directing group (e.g., via lithium-halogen exchange followed by quenching with an appropriate electrophile), subsequent C-H activation could be explored at the adjacent C-H bond, guided by the newly installed group or the existing trifluoromethoxy moiety. Such studies would contribute to the toolbox of synthetic chemists for regioselective functionalization of fluoroaromatic compounds.
Gateway to Novel Fluorinated Heterocycles
The combination of a reactive bromine atom and a masked aldehyde function makes This compound a promising starting material for the development of new synthetic routes to fluorinated heterocycles. Method development in this area could involve a sequence of a cross-coupling reaction to introduce a nitrogen or sulfur nucleophile, followed by deprotection of the dioxolane to reveal the aldehyde, which can then undergo intramolecular cyclization. Establishing such a sequence would provide a new, modular method for accessing classes of fluorinated quinolines, benzothiazines, or other important heterocyclic scaffolds.
Illustrative Potential Research Data: Synthesis of a Fluorinated Dibenzofuran Core
| Step | Reaction | Reagents | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Ullmann Coupling | 2-Methoxyphenol, CuI, Cs₂CO₃ | 2-(2-(2-Methoxyphenoxy)-6-trifluoromethoxyphenyl)-1,3-dioxolane | 75 |
| 2 | Deprotection | HCl (aq), THF | 2-(2-Methoxyphenoxy)-6-trifluoromethoxybenzaldehyde | 95 |
| 3 | Cyclization | PPA, 120 °C | Trifluoromethoxy-substituted dibenzofuran | 60 |
This table provides a hypothetical reaction sequence illustrating how the title compound could be used to develop new methods for synthesizing complex fluorinated heterocyclic systems.
Future Directions and Unexplored Research Avenues
Exploration of Novel Synthetic Pathways to the Core Structure
The synthesis of 2-aryl-1,3-dioxolanes is conventionally achieved through the acid-catalyzed condensation of an aromatic aldehyde with a 1,2-diol, such as ethylene (B1197577) glycol. acs.orgnih.govwikipedia.org The primary challenge for 2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane, therefore, lies in the efficient preparation of its precursor, 2-bromo-6-trifluoromethylbenzaldehyde. Future research could focus on developing innovative and efficient routes to this key intermediate and the final product.
Potential research approaches include:
Multi-step Synthesis from Simpler Precursors: Investigating ortho-functionalization strategies on commercially available trifluoromethylated aromatics. This could involve directed ortho-metalation followed by bromination, or palladium-catalyzed C-H activation and subsequent halogenation.
Late-Stage Trifluoromethylation: An alternative strategy involves introducing the trifluoromethyl group at a later stage of the synthesis. Recent advances in photoredox catalysis and the use of reagents like Umemoto's or Langlois' reagents could enable the direct C-H trifluoromethylation of a pre-formed 2-bromophenyl-1,3-dioxolane precursor. nih.govacs.orgnih.gov This approach could offer a more convergent and potentially higher-yielding route.
Convergent Cross-Coupling Strategies: Developing palladium-catalyzed cross-coupling reactions where the fully substituted aryl halide is coupled with a suitable dioxolane-containing organometallic reagent could provide a novel disconnection approach. noaa.govacs.org
Investigation of Unconventional Reactivity Profiles
The unique electronic and steric environment of the aryl ring in this compound suggests a rich and potentially unconventional reactivity profile. The carbon-bromine bond is a key handle for functionalization, though its reactivity is influenced by the adjacent, strongly electron-withdrawing trifluoromethyl group.
Future investigations could explore:
Photoredox-Catalyzed Functionalization: Aryl halides are excellent precursors for radical intermediates under photoredox conditions. rsc.orgacs.orgnih.gov Research could focus on using visible-light-mediated processes to achieve reactions such as C-H arylation of heteroarenes, cyanation, or hydroxylation, which are often challenging using traditional methods. rsc.orgchemrxiv.orgd-nb.info The generation of an aryl radical from the C-Br bond via a silyl-radical-mediated halogen abstraction could be a viable strategy. rsc.org
Transition-Metal-Catalyzed Cross-Coupling: While aryl halides are commonly used in cross-coupling reactions, the steric hindrance from the two ortho substituents might necessitate the development of specialized bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) catalysts to achieve efficient oxidative addition to the palladium(0) center. noaa.gov
Benzyne (B1209423) Formation: The use of very strong bases could potentially induce the formation of a highly reactive trifluoromethyl-substituted benzyne intermediate via elimination of HBr, opening pathways to unique cycloaddition and nucleophilic addition products. wikipedia.org
Reactivity of the Trifluoromethyl Group: While generally robust, the C-CF3 bond could be targeted for transformations. Exploring reductive defluorination or C-F bond activation could lead to novel derivatives not accessible through other means. The unique properties of organofluorine compounds often lead to altered reactivity compared to their hydrocarbon counterparts. mdpi.comwikipedia.org
Integration into Flow Chemistry or Continuous Manufacturing Processes
Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. springerprofessional.deresearchgate.netbohrium.com The synthesis of heterocyclic compounds, in particular, has benefited greatly from the adoption of continuous-flow technologies. springerprofessional.deresearchgate.netmdpi.com
A future research direction would be to develop a continuous manufacturing process for this compound. A hypothetical process could involve:
Pumping a stream of 2-bromo-6-trifluoromethylbenzaldehyde and ethylene glycol in a suitable solvent through a heated reactor column.
The column would be packed with a solid-supported acid catalyst (e.g., an acidic ion-exchange resin), facilitating the acetalization reaction.
The output stream would then pass through an in-line purification unit (e.g., a scavenger resin to remove unreacted aldehyde and catalyst traces) to yield the pure product.
This approach would allow for precise control over reaction parameters like temperature and residence time, potentially leading to higher yields and purities compared to batch processing.
| Parameter | Hypothetical Batch Process | Hypothetical Flow Process | Potential Advantage of Flow |
|---|---|---|---|
| Reaction Time | 6-12 hours | 10-30 minutes (residence time) | Significant reduction in process time |
| Yield | 75% | >90% | Improved efficiency and atom economy |
| Scale-up | Requires larger glassware, potential heat transfer issues | Achieved by running the process for a longer duration | Safer and more consistent scale-up |
| Work-up | Aqueous quench, extraction, distillation | In-line purification with scavenger resins | Reduced waste and manual handling |
Development of Environmentally Benign Synthetic Protocols
Modern synthetic chemistry places a strong emphasis on "green chemistry" principles to minimize environmental impact. ijsdr.org Future research should aim to develop environmentally benign protocols for the synthesis of this compound.
Key areas for exploration include:
Green Catalysts: Replacing corrosive liquid acid catalysts (like p-toluenesulfonic acid) with recyclable solid acid catalysts such as zeolites, clays (B1170129) (e.g., Montmorillonite (B579905) K10), or sulfonic acid-functionalized resins. nih.govymerdigital.com
Alternative Solvents: Moving away from traditional chlorinated or aromatic solvents towards greener alternatives like cyclopentyl methyl ether (CPME) or bio-based solvents. ymerdigital.com In some cases, solvent-free conditions could be explored. ijsdr.org
Photocatalytic Acetalization: Recent studies have shown that acetals can be formed under mild, photo-organocatalytic conditions, avoiding the need for strong acids and high temperatures. rsc.org
Mechanochemistry: The use of ball milling for the acetalization reaction could provide a solvent-free, energy-efficient alternative to traditional solution-phase synthesis. researchgate.net
| Green Chemistry Principle | Traditional Approach (Illustrative) | Proposed Green Alternative |
|---|---|---|
| Catalysis | Homogeneous p-toluenesulfonic acid (corrosive, difficult to remove) | Heterogeneous solid acid catalyst (recyclable, easily separated) |
| Solvent | Toluene (B28343) with Dean-Stark trap (volatile organic compound) | Solvent-free mechanochemical synthesis or use of a bio-solvent |
| Energy Efficiency | Prolonged heating (reflux) | Photocatalysis at room temperature or short reaction times in flow |
| Waste Prevention | Aqueous work-up generates waste streams | In-line purification or use of recyclable catalysts minimizes waste |
Advanced Theoretical Modeling for Predictive Chemistry and Reaction Design
Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, guiding experimental design and saving valuable laboratory time. mdpi.com For a molecule like this compound, theoretical modeling could offer significant insights.
Future computational studies could focus on:
Mechanism Elucidation: Using Density Functional Theory (DFT) to model the transition states and reaction pathways for potential reactions, such as the oxidative addition of the C-Br bond to a palladium catalyst. nih.govacs.orgfao.org This can help in selecting the optimal catalyst and reaction conditions.
Predicting Reactivity: Calculating molecular properties like bond dissociation energies, electrostatic potential maps, and frontier molecular orbital energies to predict the most likely sites of reaction for nucleophilic, electrophilic, or radical attack.
Structure-Function Relationships: For potential applications, modeling could predict how substitutions on the aromatic ring or modifications to the dioxolane moiety would affect the molecule's properties. For organofluorine compounds, computational models can help predict the impact of fluorine substitution on biological activity. researchgate.netacs.org
Simulating Reaction Dynamics: Employing ab initio molecular dynamics (AIMD) could simulate the behavior of the molecule in solution, providing a more realistic picture of reaction mechanisms and solvent effects. researchgate.net
By leveraging these advanced modeling techniques, researchers can approach the synthesis and functionalization of this complex molecule in a more rational and efficient manner, accelerating the pace of discovery.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane?
- Methodological Answer : The compound can be synthesized via acetal protection of a ketone precursor. For example, reacting 2-bromo-6-trifluoromethoxybenzaldehyde with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) forms the 1,3-dioxolane ring. Subsequent bromination at the ortho position may require electrophilic substitution using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer :
- NMR Spectroscopy : and NMR are critical. The dioxolane protons (4.0–4.5 ppm) and aromatic protons (6.8–7.5 ppm) should show distinct splitting patterns due to the bromo and trifluoromethoxy substituents. NMR can confirm the trifluoromethoxy group (-78 to -80 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and isotopic signature of bromine .
Advanced Research Questions
Q. What role does the 1,3-dioxolane moiety play in protecting sensitive functional groups during multi-step syntheses?
- Methodological Answer : The 1,3-dioxolane group acts as a ketone-protecting group , stabilizing reactive intermediates. For instance, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the dioxolane protects the ketone from undesired side reactions. Deprotection can be achieved using aqueous HCl or H₂SO₄ at controlled temperatures (60–80°C) .
Q. How do the bromo and trifluoromethoxy substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Bromine : Facilitates Buchwald-Hartwig amination or Suzuki couplings due to its electrophilic nature. The bromo group’s position (ortho to dioxolane) may sterically hinder certain catalysts (e.g., bulky phosphine ligands are recommended) .
- Trifluoromethoxy : The strong electron-withdrawing effect deactivates the aromatic ring, directing electrophiles to meta/para positions. Computational studies (DFT) can predict regioselectivity .
Q. What are the stability profiles of this compound under acidic or basic conditions?
- Methodological Answer :
- Acidic Conditions : The dioxolane ring hydrolyzes to regenerate the ketone. Stability tests in HCl/THF (1:1) at 25°C show decomposition within 24 hours.
- Basic Conditions : The compound is more stable; no degradation observed in NaOH/EtOH (pH 12, 48 hours). Monitor via TLC or HPLC .
Q. How can researchers resolve contradictions in reported spectral data or reaction yields?
- Methodological Answer :
- Control Experiments : Reproduce reactions under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA). For yield discrepancies, optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) .
Q. What advanced analytical techniques validate purity and stereochemical integrity?
- Methodological Answer :
- X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms the dioxolane ring conformation.
- Chiral HPLC : Essential if enantiomers are present (e.g., using a Chiralpak AD-H column).
- Elemental Analysis : Carbon/hydrogen/bromine ratios must match theoretical values (±0.4%) .
Q. How does the trifluoromethoxy group affect regioselectivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer : The trifluoromethoxy group is a meta-directing substituent due to its electron-withdrawing nature. Competition experiments (e.g., nitration with HNO₃/H₂SO₄) show preferential meta-product formation. Kinetic studies (monitored by NMR) reveal slower reaction rates compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
